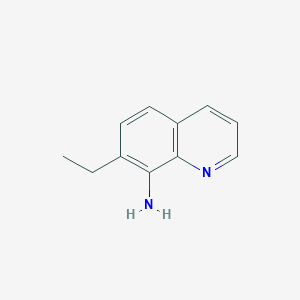

7-Ethyl-8-quinolinamine

Overview

Description

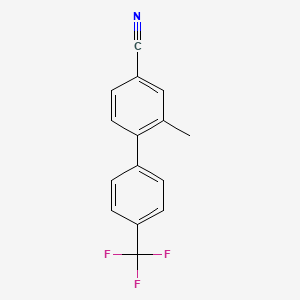

7-Ethyl-8-quinolinamine is a versatile substance used in scientific research. It finds applications in various fields like pharmaceuticals, materials science, and catalysis. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of newer classes of 8-quinolinamines has emerged as a successful chemotherapeutic approach. The synthesis of 8-quinolin-amines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework and their amino acid conjugates has been reported . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

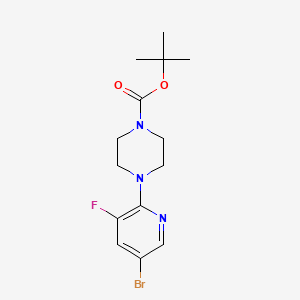

The molecular formula of 7-Ethyl-8-quinolinamine is C11H12N2, and its molecular weight is 172.23 . Quinoline, the base structure of 7-Ethyl-8-quinolinamine, is a ubiquitous heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

The 8-nitroquinolines upon direct ring alkylation via silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid in the presence of ammonium persulfate in CH3CN and 10% H2SO4 at 80°C produced 2-tert-butyl-5-alkoxy/aryloxy-6-methoxy-8-nitroquinolines .Scientific Research Applications

Chemotherapeutic Research

Quinolinamines, including derivatives like 7-Ethyl-8-quinolinamine, have been explored as potential therapeutic agents against drug-resistant parasites. The synthesis of new classes of 8-quinolinamines is a promising approach in this field .

Drug Discovery

The quinoline scaffold is crucial in drug discovery due to its versatile applications. It serves as a vital scaffold for leads in drug discovery, indicating that derivatives such as 7-Ethyl-8-quinolinamine may be valuable in this process .

COX-2 Inhibition

Substituents on the C-7 and C-8 positions of the quinoline ring, such as in 7-Ethyl-8-quinolinamine, have shown to increase COX-2 inhibitory potency and selectivity. This suggests potential applications in developing anti-inflammatory drugs .

Lipophilicity Enhancement

Modifications at the C-7 and C-8 positions can enhance the lipophilic properties of quinoline derivatives, which is beneficial for drug absorption and distribution. This property is significant for the pharmacokinetic profile of drugs .

Synthetic Organic Chemistry

Quinoline and its derivatives are essential in synthetic organic chemistry for constructing complex molecules. The presence of the ethyl group at the 7th position could influence the reactivity and synthesis routes .

Industrial Applications

Quinolines are used in various industrial applications, possibly including 7-Ethyl-8-quinolinamine, due to their chemical properties which can be tailored for specific uses .

Medicinal Chemistry

The structural features of quinolinamines make them suitable for medicinal chemistry research, where they can be modified to produce compounds with desired biological activities .

Lead Optimization

In the process of optimizing lead compounds for drug development, derivatives like 7-Ethyl-8-quinolinamine can be modified to improve their drug-like properties, such as potency, selectivity, and safety profile .

Safety And Hazards

Future Directions

The synthesis of newer classes of 8-quinolinamines has emerged as a successful chemotherapeutic approach. The most promising analogues have cured all animals at 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice . Therefore, 7-Ethyl-8-quinolinamine and its analogues are a promising structural class of compounds as antiparasitic and antimicrobials .

properties

IUPAC Name |

7-ethylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-8-5-6-9-4-3-7-13-11(9)10(8)12/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCIGPTZVJDCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=CC=N2)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ethyl-8-quinolinamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2-methoxythieno[3,2-D]pyrimidine](/img/structure/B1403282.png)

![3H-spiro[2-benzofuran-1,3'-piperidine]](/img/structure/B1403289.png)

![3-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1403295.png)

![8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1403297.png)